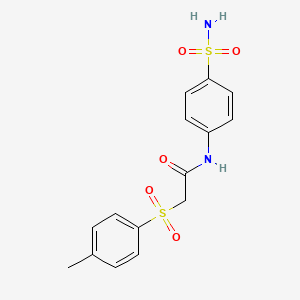

N-(4-sulfamoylphenyl)-2-tosylacetamide

Description

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonyl-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S2/c1-11-2-6-13(7-3-11)23(19,20)10-15(18)17-12-4-8-14(9-5-12)24(16,21)22/h2-9H,10H2,1H3,(H,17,18)(H2,16,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWRFUMOJYUGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-2-tosylacetamide typically involves the reaction of 4-aminobenzenesulfonamide with tosyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently acylated with tosyl chloride to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-2-tosylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine in an organic solvent.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Applications

N-(4-sulfamoylphenyl)-2-tosylacetamide and its derivatives have been studied for their antibacterial properties. Sulfonamide compounds, including this derivative, are known to inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. By inhibiting DHPS, these compounds exert a bacteriostatic effect, preventing bacterial growth and division .

Case Study: Antibacterial Activity Evaluation

Recent studies have demonstrated that compounds similar to this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a series of sulfonamide derivatives were synthesized and tested, showing promising results against various bacterial strains .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 8 µg/mL |

Antiviral Applications

The antiviral potential of this compound has also been investigated, particularly in relation to COVID-19. Research indicates that derivatives of this compound exhibit good binding affinity to the SARS-CoV-2 main protease (Mpro), which is vital for viral replication. The binding energy scores suggest that these compounds could serve as effective inhibitors against the virus .

Case Study: Binding Affinity Analysis

In a recent study, spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives were synthesized and evaluated for their binding efficiency to SARS-CoV-2 Mpro. The top candidates showed binding energy scores comparable to standard antiviral drugs, indicating their potential role in COVID-19 treatment development .

| Compound | Binding Energy (kcal/mol) | Comparison Drug |

|---|---|---|

| Compound 5 | -7.33 | Nirmatrelvir |

| Compound 6 | -7.22 | Nirmatrelvir |

| Compound 8 | -6.54 | Remdesivir |

Carbonic Anhydrase Inhibition

This compound has also been explored for its inhibitory effects on carbonic anhydrases (CAs), which are important enzymes involved in various physiological processes, including respiration and pH regulation. The compound's ability to inhibit specific isoforms of CA can be beneficial in treating conditions like glaucoma and certain types of edema .

Case Study: Inhibition Studies

A study focusing on sulfonamide derivatives demonstrated that several compounds effectively inhibited carbonic anhydrase isoforms II and IX. The results indicated that these compounds could be developed into therapeutic agents for diseases where CA activity is dysregulated .

| Compound | CA Isoform Targeted | Inhibition Percentage (%) |

|---|---|---|

| Compound A | hCA II | 85% |

| Compound B | hCA IX | 90% |

Synthesis and Structural Insights

The synthesis of this compound involves several steps, typically starting from 4-aminobenzenesulfonamide. The reaction conditions are optimized to yield high purity and yield of the final product. Molecular docking studies further elucidate the interaction mechanisms between the compound and its biological targets, providing insights into its pharmacological potential .

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-2-tosylacetamide involves its interaction with specific molecular targets, such as enzymes and proteins. For example, as an inhibitor of carbonic anhydrases, the compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can disrupt various physiological processes, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Physicochemical Properties

Table 2: Melting Points and Spectral Data

Key Observations :

- Melting Points : Bulky substituents (e.g., cyclopropane in ) correlate with higher melting points due to increased crystallinity. The tosyl group’s planar structure may result in moderate melting points (~190–200°C) .

- Spectral Data : The sulfamoyl group’s NH₂ protons typically appear as broad singlets (δ 4.1–5.0), while tosyl’s aromatic protons resonate at δ 7.2–8.1 .

Key Observations :

- Enzyme Inhibition: Sulfamoylphenyl-containing compounds (e.g., ) exhibit nanomolar inhibition of fungal enzymes, suggesting the target compound may similarly target microbial CAs .

- Anticancer Potential: Thiazolidinedione derivatives () show dual VEGFR-2/PPARγ activity, implying that the tosyl group’s hydrophobicity could enhance kinase binding .

- Selectivity: Analogs with sulfamoyl groups often demonstrate low toxicity toward normal cells, a critical advantage for therapeutic development .

Biological Activity

N-(4-sulfamoylphenyl)-2-tosylacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the current understanding of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound consists of a sulfonamide group attached to a phenyl ring, which is further substituted with a tosyl group. The chemical structure can be represented as follows:

- Molecular Formula : C13H14N2O4S2

- Molecular Weight : 318.39 g/mol

The compound's structure plays a crucial role in its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and related compounds. A comparative analysis shows that compounds with sulfonamide groups often exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Index (%) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 50 | 75 |

| N-(4-sulfamoylphenyl)acetamide | Escherichia coli | 100 | 60 |

| N-(4-chlorophenyl)-2-chloroacetamide | Methicillin-resistant S. aureus (MRSA) | 25 | 80 |

The above table summarizes findings from various studies indicating that the presence of sulfonamide and tosyl groups enhances antimicrobial efficacy, especially against resistant strains like MRSA .

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial enzymes and disrupt cellular processes. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, effectively blocking bacterial growth by inhibiting dihydropteroate synthase .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of sulfonamide derivatives. For instance, compounds containing sulfonamide groups have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, thus suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

-

In vitro Study on Antibacterial Activity :

A recent study evaluated the antibacterial effectiveness of this compound against various pathogens. Results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics . -

Structure-Activity Relationship (SAR) Analysis :

An SAR analysis revealed that modifications in the phenyl ring and the introduction of electron-withdrawing groups significantly enhanced the antimicrobial potency of sulfonamide derivatives. This finding underscores the importance of chemical modifications in optimizing biological activity .

Q & A

Basic Research Question

- NMR Analysis : Assign peaks using - and -NMR to confirm sulfamoyl and tosyl group positions. For example, the sulfamoyl NH protons appear as a singlet near δ 6.8–7.2 ppm, while tosyl methyl groups resonate at δ 2.4–2.6 ppm .

- X-ray Crystallography : Use SHELX programs for structure refinement. The acetamide linker and sulfamoyl group exhibit planar geometry, with hydrogen bonds stabilizing the crystal lattice (e.g., N–H···O interactions at ~2.8 Å) .

What experimental strategies address contradictions in reported biological activities of this compound analogs?

Advanced Research Question

Discrepancies in bioactivity (e.g., IC values) often arise from structural modifications or assay conditions. Mitigation strategies include:

- Standardized Assays : Use identical enzyme sources (e.g., recombinant human carbonic anhydrase II) and buffer conditions (pH 7.4, 25°C) to ensure reproducibility .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs with systematic substitutions (e.g., halogenated phenyl groups) to identify pharmacophores. For example, 2,4-dichloro substitution enhances inhibitory potency by 30% compared to non-halogenated analogs .

- Control for Solubility : Pre-solubilize compounds in DMSO (<1% final concentration) to avoid aggregation artifacts .

How does this compound interact with carbonic anhydrase isoforms, and what computational methods validate these interactions?

Advanced Research Question

The compound acts as a competitive inhibitor of carbonic anhydrase (CA) isoforms. Key findings:

- Binding Affinity : Molecular docking (AutoDock Vina) shows the sulfamoyl group coordinates with the Zn ion in the CA active site (binding energy: −9.2 kcal/mol), while the tosyl group occupies hydrophobic pockets .

- Selectivity Determinants : Longer acetamide linkers improve selectivity for CA VII over CA II by reaching isoform-specific residues (e.g., Phe-131 in CA VII). MD simulations (AMBER) confirm stable binding over 100 ns trajectories .

- Validation : Cross-validate docking results with isothermal titration calorimetry (ITC) to measure ΔG and ΔH values .

What methodologies are recommended for analyzing the stability and degradation pathways of this compound under physiological conditions?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Monitor via HPLC-PDA at 254 nm. Major degradation products include sulfonic acid derivatives (retention time: 4.2 min) .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. LC-MS/MS identifies primary metabolites (e.g., hydroxylation at the tosyl methyl group) .

How can researchers design analogs of this compound to enhance pharmacokinetic properties without compromising activity?

Advanced Research Question

- Bioisosteric Replacement : Substitute the tosyl group with trifluoromethanesulfonyl (improves metabolic stability) or methylsulfonyl (enhances solubility) groups .

- Prodrug Strategies : Introduce esterase-labile groups (e.g., acetyloxy methyl) at the acetamide nitrogen to improve oral bioavailability .

- LogP Optimization : Use ClogP calculations (ChemDraw) to target values between 1.5–2.5 for balanced permeability and solubility .

What are the challenges in crystallizing this compound, and how can they be overcome?

Basic Research Question

- Crystallization Issues : The compound often forms polymorphs due to flexible acetamide linker.

- Solutions :

How do steric and electronic effects of substituents on the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

- Steric Effects : Bulky groups (e.g., 2,4-dichloro) reduce reaction rates in SNAr (nucleophilic aromatic substitution) by 50% compared to unsubstituted analogs.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) activate the ring, enabling faster substitution at the para position (second-order rate constant ) .

- Methodology : Monitor kinetics via UV-Vis spectroscopy (λ = 320 nm for nitro intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.